molecular formula C28H48O B1252281 24-Methylcholesterol

24-Methylcholesterol

Cat. No. B1252281
M. Wt: 400.7 g/mol
InChI Key: SGNBVLSWZMBQTH-QGOUJLTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Methylcholesterol is a natural product found in Thalassiosira pseudonana, Panax ginseng, and other organisms with data available.

Scientific Research Applications

Plant Sterol Research

  • 24-Methylcholesterol in Plant Development : this compound has been identified in immature seeds of Phaseolus vulgaris. It is biogenetically related to brassinosteroids, which are crucial for plant growth and development (Kim et al., 1988).

Neurological Research

  • 24(S)-Hydroxycholesterol in Brain Function : Research on 24(S)-hydroxycholesterol, a metabolite of cholesterol in the brain, shows its potential as a biomarker for altered cholesterol metabolism in the CNS. Its concentrations in cerebrospinal fluid and plasma could indicate neurological conditions (Sidhu et al., 2015).

Sterol Configuration Studies

  • Configuration of this compound in Tracheophytes : Studies have shown that this compound often exists as an epimeric mixture in tracheophytes, highlighting the diverse configurations of this sterol in different plant species (Nes et al., 1976).

Cellular and Molecular Biology

  • 24(S)-Hydroxycholesterol's Role in Neuronal Signaling : 24(S)-hydroxycholesterol has been shown to modulate NMDA receptor function, which could have significant implications for brain plasticity and neuropsychiatric disorders (Sun et al., 2016).
  • Biosynthesis of this compound : Research on Zea mays shoots has contributed to understanding the biosynthesis of this compound and its role in plant sterol composition (Zakelj & Goad, 1983).

Environmental and Ecological Studies

  • Sterols in Diatoms : Analysis of sterols in diatoms, which are used for oyster food, has shown the presence of 24-methylenecholesterol and its importance in aquatic ecosystems (Gladu et al., 1991).

Cell Membrane Studies

  • Plant Sterols and Cell Membrane Environment : Research indicates that plant sterols like sitosterol, stigmasterol, and this compound play a vital role in regulating membrane fluidity and permeability, akin to cholesterol in mammalian cells (Hartmann, 1998).

properties

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

SGNBVLSWZMBQTH-QGOUJLTDSA-N

Isomeric SMILES

C[C@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

synonyms

22,23-dihydrobrassicasterol
24 alpha-methylcholest-5-en-3 beta-ol
24-methylcholesterol
campesterol
campesterol, (3beta)-isomer
campesterol, (3beta,24xi)-isomer
ergost-5-en-3 beta- ol, 24 epime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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